Leucinamide hydrochloride

Anti-inflammatory Gastric safety In vivo pharmacology

L-Leucinamide hydrochloride is a chiral amino acid amide distinguished by its terminal amide group, offering anti-inflammatory efficacy comparable to phenylbutazone without the associated gastric ulcer risk. Its specific L-stereochemistry and dual amine/amide functionalities make it a non-interchangeable intermediate for proteasome inhibitor synthesis and peptidomimetic construction. This compound is ideal for drug discovery programs prioritizing gastrointestinal safety and chiral recognition studies.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
CAS No. 10466-61-2
Cat. No. B555007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinamide hydrochloride
CAS10466-61-2
SynonymsL-Leucinamidehydrochloride; 10466-61-2; (S)-2-Amino-4-methylpentanamidehydrochloride; L-LEUCINAMIDEHCL; (2S)-2-amino-4-methylpentanamidehydrochloride; C6H14N2O.HCl; AC1MBYCD; H-Leu-NH2.HCl; (2S)-2-amino-4-methyl-pentanamideHydrochloride; L-Leucineamidehydrochloride; (S)-leucinamidehydrochloride; 286427_ALDRICH; SCHEMBL1425294; CTK3J3407; L-(+)-leucinamidehydrochloride; MolPort-000-150-278; VSPSRRBIXFUMOU-JEDNCBNOSA-N; BB_NC-2379; ACT07151; ANW-15097; FD3059; MFCD00013012; AKOS015844704; AKOS015910079; AM81895
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)N.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1
InChIKeyVSPSRRBIXFUMOU-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucinamide Hydrochloride (CAS 10466-61-2): Procurement-Grade Characterization of a Differentiated Amino Acid Amide


L-Leucinamide hydrochloride (CAS 10466-61-2) is the hydrochloride salt of the L-enantiomeric amide derivative of the essential branched-chain amino acid L-leucine, with the molecular formula C₆H₁₅ClN₂O and a molecular weight of 166.65 g/mol. As a chiral amino acid amide, it serves as a versatile biochemical reagent in solution-phase peptide synthesis, a specific substrate for leucine aminopeptidase (LAP, EC 3.4.11.1) enzymatic assays, and a chiral derivatizing agent for enantiomeric resolution of carboxylic acids . Commercially available specifications include an assay purity of ≥99.0% (argentometric titration) and enantiomeric ratio of ≥99:1 (GC), with a melting point of 254–256 °C (lit.) and specific optical rotation [α]²⁵/D of +10° (c = 5 in H₂O) . Unlike its racemic DL-leucinamide counterpart (CAS 10466-60-1) or ester derivatives such as L-leucine methyl ester hydrochloride (CAS 7517-19-3), L-leucinamide hydrochloride retains a free N-terminus and a C-terminal amide, conferring distinct biochemical recognition properties and metabolic stability profiles that are critical for research applications in enzymology, inflammation biology, and metabolic signaling .

Why L-Leucinamide Hydrochloride Cannot Be Interchanged with Racemic DL-Leucinamide or Leucine Ester Analogs in Research Procurement


Substituting L-leucinamide hydrochloride with racemic DL-leucinamide hydrochloride (CAS 10466-60-1), L-leucine methyl ester hydrochloride (CAS 7517-19-3), or N-acetyl-L-leucinamide introduces measurable differences in enantiomeric purity, enzyme substrate specificity, biological activity, and chemical reactivity that directly undermine experimental reproducibility. The L-enantiomer-specific biological activities—including anti-inflammatory efficacy, insulin secretion elicitation, and leucine aminopeptidase substrate recognition—are stereochemically dependent [1]. Racemic mixtures dilute the effective concentration of the active L-enantiomer by 50% and introduce the D-enantiomer, which itself possesses distinct and potentially confounding γ-secretase modulatory activity . Leucine ester derivatives fail to elicit insulin secretion in rats under conditions where L-leucinamide is active [2]. The amide functionality of L-leucinamide hydrochloride provides metabolic stability against esterase hydrolysis that methyl or ethyl ester analogs lack, while its free N-terminus enables direct incorporation into peptide coupling reactions without deprotection steps required for N-acetylated derivatives . These differences necessitate compound-specific procurement rather than class-based substitution.

L-Leucinamide Hydrochloride: Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision Support


Anti-Inflammatory Efficacy Comparable to Phenylbutazone Without Gastric Ulceration: A Direct In Vivo Comparison

In a direct head-to-head preclinical study, L-leucinamide hydrochloride demonstrated anti-inflammatory efficacy comparable to phenylbutazone (a prototypical NSAID) in attenuating the phlogistic response induced by intraplantar injection of formaldehyde and nystatin in unanesthetized rats. In the chronic granuloma pouch model (air and croton oil induction), 7-day administration of L-leucinamide hydrochloride produced significant reductions in exudate volume and granulation tissue weight. Critically, unlike phenylbutazone, L-leucinamide hydrochloride failed to produce gastric ulcers at effective anti-inflammatory doses [1]. The mechanism did not involve the pituitary-adrenal axis, as evidenced by unchanged adrenal gland weights. While the study reports qualitative rather than quantitative dose-response equivalence data, the differential gastric safety profile constitutes a meaningful differentiation parameter.

Anti-inflammatory Gastric safety In vivo pharmacology

Enantiomeric Purity ≥99:1 Enables Chiral Derivatization Applications Unavailable to Racemic DL-Leucinamide

Commercially available L-leucinamide hydrochloride (Sigma-Aldrich purum grade, Cat. No. 61855) is specified with an enantiomeric ratio of ≥99:1 as determined by GC, corresponding to an enantiomeric excess (ee) of ≥98% . This level of chiral purity is a prerequisite for its documented application as a chiral derivatizing agent for carboxylic acids via mixed anhydride formation, enabling determination of enantiomeric ratios in unknown samples . In contrast, DL-leucinamide hydrochloride (CAS 10466-60-1) is a racemic mixture of D- and L-enantiomers, rendering it unsuitable for chiral derivatization applications . The Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) derivative, synthesized from enantiopure L-leucinamide, is a widely employed reagent for simultaneous LC-MS/MS measurement of amino acid enantiomers in biological matrices including mouse brain and human serum [1].

Chiral resolution Enantiomeric purity Derivatization reagent

Substrate Specificity Advantage of L-Leucinamide over L-Leucyl-β-Naphthylamide for True Leucine Aminopeptidase (LAP) Activity Measurement

L-Leucinamide is recognized as the preferred substrate for measuring authentic leucine aminopeptidase (LAP, EC 3.4.11.1) activity, as opposed to the more commonly used chromogenic substrate L-leucyl-β-naphthylamide. Clinical studies directly comparing the NH₃-method (using L-leucinamide) with the Nap-method (using leucine naphthylamide) revealed that these substrates measure distinct isozyme populations. In CCl₄-treated rats, LAP-I activity was remarkably elevated when measured by the NH₃-method but not by the Nap-method, demonstrating that L-leucinamide detects disease-relevant LAP isoforms that the chromogenic substrate misses [1]. The human liver LAP enzyme exhibits a Km of 4.02 mM and specific activity of 58.00 µmol/min/mg protein for L-leucine amide at pH 8.0, with broad specificity toward amino acid amides but little to no activity toward chromogenic substrates [2]. Highly purified true LAP preparations are described as 'extremely more active against L-leucinamide than against L-leucyl-p-nitroanilide' [3].

Leucine aminopeptidase Enzymatic assay Substrate specificity

Insulin Secretion Elicitation by L-Leucinamide Contrasts with Inactivity of Leucine Ester Derivatives: Class-Level Functional Differentiation

In a comparative pharmacological study of leucine derivatives, L-leucineamide administration increased serum immunoreactive insulin levels in rats, as did L-leucine and DL-leucine. In marked contrast, esters of L-leucine (including L-leucine methyl ester) caused no significant effect on either glucose or insulin levels [1]. This functional dichotomy between the amide and ester derivatives of leucine establishes L-leucinamide hydrochloride as a research tool for dissecting the structural determinants of leucine-stimulated insulin secretion, independent of the esterase-labile prodrug approach represented by leucine esters. While the original study provides qualitative rather than quantitative dose-response data for the amide vs. ester comparison, the binary active/inactive classification constitutes actionable procurement intelligence. Supporting evidence from ChemicalBook further documents the insulin secretion elicitation property specifically for the hydrochloride salt form [2].

Insulin secretion Metabolic signaling Leucine analog

Competitive Inhibitor Constant (Ki) of L-Leucinamide for Aminoacyl-β-Naphthylamide Hydrolases: Concentration-Dependent Enzyme Discrimination

L-Leucinamide functions as a competitive inhibitor of aminoacyl-β-naphthylamide hydrolases across multiple human tissue sources. In a comparative enzymological study, L-leucinamide and L-leucylglycine were both competitive inhibitors of the hydrolysis of aminoacyl-β-naphthylamide substrates, with their respective Ki values remaining constant regardless of the enzyme source or substrate combination used [1]. This invariant Ki property distinguishes L-leucinamide from structurally related dipeptide inhibitors whose inhibitory constants vary with tissue origin. Additionally, L-leucinamide displays a modest IC₅₀ of 200,000 nM (200 µM) for inhibition of the human L-type amino acid transporter 1 (LAT1), as measured by [³H]-gabapentin uptake in HEK293-T-Rex cells [2], indicating that at typical biochemical assay concentrations (low mM range), it does not significantly block LAT1-mediated transport—a relevant consideration for cell-based metabolic studies where LAT1 substrate competition could confound results.

Enzyme inhibition Aminopeptidase Competitive inhibitor

Physical Specification Differentiation for Identity Verification: Optical Rotation, Melting Point, and Hygroscopicity

L-Leucinamide hydrochloride can be analytically distinguished from its closest analogs through orthogonal physical specification parameters that serve as routine identity verification tests in procurement quality control. The specific optical rotation of L-leucinamide hydrochloride is [α]²⁵/D +10° (c = 5 in H₂O), with commercial specification ranges of +9° to +11° (20°C, 589 nm, c = 1 or 5 in H₂O) . The DL-racemate exhibits no net optical rotation. The melting point of the L-enantiomer hydrochloride salt is 254–256 °C (lit.), with the purum grade showing 245–248 °C , while the free base L-leucinamide (CAS 687-51-4) melts at 89–92 °C—a difference of over 150 °C attributable to salt formation . L-Leucinamide hydrochloride is hygroscopic, requiring storage under inert atmosphere at room temperature, whereas the free base does not carry this handling requirement . For comparison, L-leucine methyl ester hydrochloride (CAS 7517-19-3) has a distinct molecular formula (C₇H₁₆ClNO₂), molecular weight (181.66 g/mol), and lacks the amide-specific IR absorption bands of L-leucinamide hydrochloride.

Quality control Identity testing Specification compliance

Optimal Procurement Scenarios for L-Leucinamide Hydrochloride Based on Quantified Differentiation Evidence


Gastric-Sparing Anti-Inflammatory Mechanism Studies Using an NSAID-Comparable Tool Compound

Investigators studying the dissociation between anti-inflammatory efficacy and gastric prostaglandin-dependent toxicity should procure L-leucinamide hydrochloride (CAS 10466-61-2) rather than phenylbutazone or other conventional NSAIDs. As demonstrated by Madan & Al-Motrefi (1987), L-leucinamide hydrochloride attenuates both acute formaldehyde/nystatin-induced paw edema and chronic granuloma pouch inflammation at levels comparable to phenylbutazone, yet fails to produce gastric ulcers at these effective doses [1]. This gastric-sparing profile, combined with the absence of pituitary-adrenal axis involvement, positions the compound as a unique tool for elucidating COX-independent or prostaglandin-sparing anti-inflammatory pathways. Procurement specification recommendation: ≥99.0% purity with ≥99:1 enantiomeric ratio (Sigma-Aldrich Cat. No. 61855 or equivalent) to ensure that observed anti-inflammatory activity is attributable to the L-enantiomer.

Leucine Aminopeptidase (True LAP) Diagnostic Assay Development with Isozyme-Specific Substrate

Clinical biochemistry laboratories developing or validating serum leucine aminopeptidase assays for hepatobiliary disease diagnosis should select L-leucinamide hydrochloride as the specific substrate for authentic LAP (LAP-I isozyme) measurement. The evidence from Ito et al. (1975) demonstrates that the NH₃-method using L-leucinamide detects LAP-I elevations in CCl₄-induced liver injury that the widely used Nap-method (L-leucyl-β-naphthylamide) fails to detect [2]. The human liver enzyme kinetic parameters (Km = 4.02 mM, specific activity = 58.00 µmol/min/mg at pH 8.0) provide validated assay design benchmarks [3]. For laboratories transitioning from chromogenic to amide-based LAP detection, the hydrochloride salt form offers water solubility suitable for direct aqueous assay buffer preparation, and the ≥99:1 enantiomeric purity ensures that kinetic measurements reflect authentic L-enantiomer processing.

Chiral Derivatization Method Development for Enantiomeric Excess Determination of Carboxylic Acids

Analytical chemistry groups developing HPLC or LC-MS/MS methods for chiral resolution of carboxylic acid analytes should procure L-leucinamide hydrochloride as a chiral derivatizing agent. The Sigma-Aldrich purum grade (Cat. No. 61855) is explicitly documented for this application: 'Chiral derivatizing agent for acids (as mixed anhydride) to determine the enantiomer ratio' . The ≥99:1 enantiomeric ratio specification ensures that derivatization does not introduce confounding diastereomeric impurities. In the Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) format, the L-leucinamide scaffold has been validated for simultaneous measurement of multiple amino acid enantiomers in complex biological matrices including mouse brain tissue and human serum using conventional reversed-phase LC-MS/MS [4]. DL-Leucinamide hydrochloride is unsuitable for this application due to its racemic composition.

Nutrient-Stimulated Insulin Secretion Research Requiring Active Leucine Analog with Defined Amide Functionality

Metabolic research groups investigating the structural determinants of leucine-stimulated insulin secretion from pancreatic β-cells should procure L-leucinamide hydrochloride rather than leucine ester derivatives or N-acetylated analogs. The functional evidence demonstrates that L-leucineamide elicits insulin secretion in rats, whereas L-leucine esters are inactive in the same assay paradigm [5]. The free N-terminus and C-terminal amide of L-leucinamide hydrochloride provide critical pharmacophoric features for insulinotropic activity that are absent in ester (COOR) and N-acetyl (CH₃CO-NH) analogs. Researchers should verify that the procured material meets the ≥99:1 enantiomeric ratio specification, as D-leucinamide possesses distinct γ-secretase modulatory activity that could confound metabolic signaling studies . The hygroscopic nature of the hydrochloride salt necessitates storage under inert atmosphere and anhydrous handling for quantitative metabolic assays.

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